BenchChemオンラインストアへようこそ!

3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Stereochemistry Chiral resolution Structure-activity relationship

This compound is a structurally differentiated Wnt signaling pathway inhibitor probe from Bayer's US20180044306 patent family. Unlike the achiral pentan-3-yl isomer (CAS 600641-10-9), the chiral pentan-2-yl substituent enables enantiomer-specific pharmacology studies. The 3-benzamido motif provides a strong UV chromophore for HPLC purity analysis. Critical: CAS 1042801-04-6 is dual-assigned; identity verification via LC-MS (m/z 395.5 [M+H]⁺) and ¹H NMR is mandatory upon receipt. NOT functionally interchangeable with halo-substituted analogs.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 1042801-04-6
Cat. No. B2820431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
CAS1042801-04-6
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESCCCC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H22N4O2S/c1-3-8-14(2)20-24-25-21(28-20)23-19(27)16-11-7-12-17(13-16)22-18(26)15-9-5-4-6-10-15/h4-7,9-14H,3,8H2,1-2H3,(H,22,26)(H,23,25,27)
InChIKeyRBFOZBOUCJIRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzamido-N-[5-(Pentan-2-YL)-1,3,4-Thiadiazol-2-YL]Benzamide (CAS 1042801-04-6): Chemical Identity, Patent Landscape, and Procurement Baseline


3-Benzamido-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 1042801-04-6; molecular formula C21H22N4O2S; molecular weight 394.49 g/mol) is a synthetic 1,3,4-thiadiazole-benzamide hybrid . The compound carries a 3-benzamido substituent on the central phenyl ring and a chiral pentan-2-yl (1-methylbutyl) substituent at the 5-position of the 1,3,4-thiadiazole core. It falls within the generic Markush structure of Bayer AG's Wnt signalling pathway inhibitor patent family (WO2016131808A1 / US20180044306), which claims 1,3,4-thiadiazol-2-yl-benzamide derivatives for the treatment of hyperproliferative disorders [1]. The compound is commercially available from multiple screening-compound suppliers and is listed in the ZINC database (ZINC5140599); notably, ZINC and ChEMBL report no known bioactivity data for this substance as of the latest database releases, indicating it remains an unevaluated or proprietary screening candidate [2][3].

Why a Generic 1,3,4-Thiadiazole Benzamide Cannot Substitute for 3-Benzamido-N-[5-(Pentan-2-YL)-1,3,4-Thiadiazol-2-YL]Benzamide in Wnt-Targeted or SAR-Driven Research Programs


1,3,4-Thiadiazole-benzamide derivatives are not functionally interchangeable. Within the Bayer Wnt inhibitor patent series (US20180044306), biological activity is exquisitely dependent on the nature and substitution pattern of both the thiadiazole C5-appendage and the benzamide ring [1]. The pentan-2-yl group at the thiadiazole 5-position introduces a stereogenic center adjacent to the heterocycle, which is absent in the isomeric pentan-3-yl analog (CAS 600641-10-9) and in shorter-chain congeners such as the isopropyl (3-benzamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide) or methyl analogs . This chiral branching directly influences the three-dimensional presentation of the thiadiazole pharmacophore to biological targets, with established SAR literature on related 1,3,4-thiadiazole series demonstrating that even modest alkyl-chain modifications (e.g., methyl → ethyl → isopropyl) can shift target affinity by an order of magnitude or more [2]. Furthermore, the 3-benzamido motif on the central phenyl ring differentiates this compound from halo-substituted analogs such as 2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide, where the electronic and hydrogen-bonding character of the benzamide ring is fundamentally altered. For any research program requiring precise SAR tracking, off-target fingerprinting, or patent-position reproducibility, substitution with a different 1,3,4-thiadiazole benzamide—even one sharing the same core scaffold—introduces uncontrolled variables that invalidate comparative conclusions [3]. Critically, the CAS number 1042801-04-6 is also listed by some vendors for 2-(thiomorpholine-4-carbonyl)benzoic acid (C12H13NO3S, MW 251.30), a structurally unrelated compound; procurement without explicit structure verification thus carries a material risk of receiving the wrong chemical entity .

Quantitative Differentiation Evidence: 3-Benzamido-N-[5-(Pentan-2-YL)-1,3,4-Thiadiazol-2-YL]Benzamide vs. Closest Structural Analogs


Chiral Alkyl Substituent vs. Achiral Isomer: Pentan-2-yl vs. Pentan-3-yl Topological and Stereochemical Differentiation

The target compound carries a pentan-2-yl (1-methylbutyl) substituent where the point of attachment to the thiadiazole ring is a secondary carbon bearing four different substituents, creating a stereogenic (chiral) center. The closest positional isomer, 3-benzamido-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide (CAS 600641-10-9), attaches via a symmetrically substituted secondary carbon (pentan-3-yl), rendering it achiral at the attachment point . Both compounds share identical molecular formula (C21H22N4O2S) and molecular weight (394.49 g/mol), but the pentan-2-yl isomer possesses one sp³-hybridized chiral center whereas the pentan-3-yl isomer does not. The target compound as commercially supplied is presumed to be a racemic mixture unless otherwise specified by the vendor. This stereochemical difference has direct implications: in chiral biological environments (enzyme active sites, receptor pockets), the two enantiomers of the pentan-2-yl compound may exhibit differential binding, whereas the pentan-3-yl isomer presents a single symmetric topology [1].

Stereochemistry Chiral resolution Structure-activity relationship Positional isomer differentiation

Lipophilicity-Driven Differentiation: Pentan-2-yl vs. Shorter Alkyl-Chain Analogs (Methyl, Isopropyl)

Increasing the alkyl chain length at the thiadiazole C5-position from methyl (C1) through isopropyl (C3, branched) to pentan-2-yl (C5, branched) systematically elevates compound lipophilicity. The target compound (pentan-2-yl) has a calculated logP of 2.537 (ZINC) to 3.163 (MolBioC), compared to approximately 1.90 for the closest commercially available 3,4-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide analog and an estimated ~2.0–2.5 range for the isopropyl-substituted 3-benzamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (MW 366.4) [1][2]. This logP increment of approximately 0.5–1.0 units corresponds to a roughly 3- to 10-fold increase in octanol-water partition coefficient, which can alter membrane permeability, plasma protein binding, and tissue distribution in cell-based assays . The pentan-2-yl chain also contributes 5 rotatable bonds versus 3 in the isopropyl analog, providing greater conformational flexibility that may influence entropic binding costs. Importantly, review-level SAR on 1,3,4-thiadiazole derivatives indicates that alkyl chain branching and length at the 5-position are key determinants of both potency and selectivity across multiple target classes including kinases and Wnt pathway components [3].

Lipophilicity logP Membrane permeability Drug-likeness Alkyl chain SAR

Patent Scaffold Positioning: Wnt Signalling Pathway Inhibitor Patent Family Coverage and Class-Level Target Context

The target compound resides within the generic Markush claims of Bayer Pharma AG's Wnt signalling pathway inhibitor patent family, represented by US 2018/0044306 A1 and WO2016131808A1, which cover 1,3,4-thiadiazol-2-yl-benzamide derivatives of general formula (I) [1]. Within this patent family, BindingDB records show that structurally related exemplified compounds (e.g., Example 174: 4-cyano-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, BDBM300604) achieve IC50 values of 83–288 nM against Wnt-3a in HEK293 Super Top Flash luciferase reporter gene assays [2]. The 3-benzamido substitution pattern on the target compound places it within the same pharmacophoric space as the exemplified Bayer compounds, but the pentan-2-yl substituent at the thiadiazole 5-position differentiates it from the 5-phenyl-substituted examples that dominate the BindingDB entries for this patent series. The target compound thus represents a distinct alkyl-substituted chemotype within an industrially validated Wnt inhibitor chemical series, offering a differentiated starting point for hit-to-lead exploration where 5-alkyl substitution may confer advantages in solubility or metabolic stability over the 5-aryl congeners [3]. It is essential to note that the target compound itself is not individually exemplified with biological data in the publicly available patent documents; its classification as a Wnt pathway inhibitor is inferred from its structural inclusion within the claimed generic formula [1].

Wnt signalling Patent landscape Bayer Pharma Hyperproliferative disorders 1,3,4-thiadiazole benzamide

CAS Number Integrity Alert: Dual Assignment of CAS 1042801-04-6 and Procurement Risk Mitigation

A critical procurement consideration unique to CAS 1042801-04-6 is that chemical vendor databases list this same CAS Registry Number for two structurally and functionally unrelated compounds: (a) the target compound, 3-benzamido-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (C21H22N4O2S, MW 394.49 g/mol, InChI Key: RBFOZBOUCJIRAF-UHFFFAOYSA-N) ; and (b) 2-(thiomorpholine-4-carbonyl)benzoic acid (C12H13NO3S, MW 251.30 g/mol) . This CAS ambiguity is not observed for the closest structural analog, 3-benzamido-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide (CAS 600641-10-9), which is uniquely assigned in vendor catalogs . The dual assignment creates a material risk that a procurement order placed solely by CAS number may result in delivery of the incorrect chemical entity—a thiomorpholine carboxylic acid derivative rather than a thiadiazole-benzamide. The molecular weight difference (394.49 vs. 251.30 g/mol) and InChI Key divergence provide unambiguous identity verification checkpoints. This CAS-number integrity issue elevates the procurement complexity of the target compound relative to its analogs and mandates that all purchase orders include orthogonal identifiers (InChI Key, SMILES, and molecular formula) alongside the CAS number .

CAS registry integrity Procurement quality control Identity verification Vendor due diligence

Pharmacophoric Differentiation: 3-Benzamido Substituent vs. Halo- and Other Benzamide Ring Modifications

The 3-benzamido (-NH-CO-Ph) substituent on the central phenyl ring of the target compound introduces an additional hydrogen bond donor (amide N-H) and acceptor (amide C=O) compared to unsubstituted or halo-substituted analogs. In contrast, the commercially available 2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide replaces this hydrogen-bond-capable benzamido group with an ortho-chloro substituent, which is electron-withdrawing (-I effect) and hydrophobic, fundamentally altering the electrostatic potential surface of the molecule . The 3-benzamido motif also increases the molecular weight by approximately 120 Da relative to the unsubstituted N-(1,3,4-thiadiazol-2-yl)benzamide core (MW ~281 Da) and adds a second aromatic ring capable of π-π stacking interactions with target proteins. Patent-level SAR from the Bayer Wnt inhibitor series demonstrates that substitution patterns on the central benzamide ring (positions 3 and 4) are critical determinants of both Wnt pathway inhibitory potency and selectivity [1]. The 3-benzamido group specifically may engage in hydrogen-bonding networks with kinase hinge regions or Wnt pathway protein interaction surfaces, though direct experimental confirmation for this specific compound is not available in the public domain [2].

Pharmacophore Hydrogen bonding Benzamide substitution Electronic effects Target engagement

Physicochemical Drug-Likeness Profile vs. Established Oral Drug Space Benchmarks

The target compound satisfies all four Lipinski Rule of Five criteria based on calculated properties: MW 394.49 (<500 Da), calculated logP 2.537–3.163 (<5), hydrogen bond donors = 2 (<5), and hydrogen bond acceptors = 5 (<10) [1][2]. This places the compound within favorable oral drug-like chemical space. The topological polar surface area (TPSA) of 75.11 Ų is below the 140 Ų threshold generally associated with good oral bioavailability and is well within the 60–120 Ų range considered optimal for CNS penetration, suggesting potential utility in CNS-targeted Wnt pathway studies [2]. The fraction of sp³-hybridized carbons (0.29) is moderate, indicating a balance between aromatic rigidity and aliphatic flexibility. By comparison, the pentan-3-yl isomer (CAS 600641-10-9) is expected to have nearly identical calculated properties but lacks the stereochemical differentiation described in Evidence Item 1, meaning the target compound offers a stereochemically richer starting point for lead optimization while maintaining the same drug-likeness profile . In contrast, shorter-chain analogs (methyl, isopropyl) have lower MW (~338–366 Da) and lower logP, which may favor solubility but reduce membrane permeability; the pentan-2-yl substitution may thus provide a balanced lipophilicity window for cell-based assays without exceeding solubility thresholds .

Drug-likeness Lipinski Rule of Five ADME prediction Physicochemical profiling Lead-likeness

Recommended Research and Procurement Application Scenarios for 3-Benzamido-N-[5-(Pentan-2-YL)-1,3,4-Thiadiazol-2-YL]Benzamide (CAS 1042801-04-6)


Wnt/β-Catenin Pathway Inhibitor Screening and Alkyl-vs-Aryl SAR Expansion within the Bayer Patent Chemotype

The target compound is structurally positioned for use as a 5-alkyl-substituted probe within the 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitor chemotype claimed in Bayer's US20180044306 patent family [1]. While exemplified Bayer compounds feature predominantly 5-aryl substitution (e.g., 5-phenyl) and achieve Wnt pathway IC50 values of 83–288 nM in HEK293 luciferase reporter assays, the target compound's 5-pentan-2-yl substituent offers a differentiated alkyl topology for SAR expansion [2]. Researchers can deploy this compound in parallel with the pentan-3-yl isomer (CAS 600641-10-9) to probe whether the stereocenter at the C5 attachment point influences Wnt target engagement, using the same Super Top Flash luciferase reporter assay system referenced in BindingDB for the Bayer series [2]. The compound's Lipinski-compliant profile (MW 394.49, logP 2.5–3.2, TPSA 75.11 Ų) supports cell-based screening at standard DMSO concentrations without anticipated solubility-related artifacts [3]. Users must note that no published Wnt IC50 data exist for this specific compound; all Wnt pathway activity inferences are class-level and require de novo experimental validation [4].

Stereochemistry-Dependent Target Engagement Studies Comparing Chiral Pentan-2-yl vs. Achiral Pentan-3-yl 1,3,4-Thiadiazole Analogs

The presence of a stereogenic center at the pentan-2-yl attachment point enables enantiomer-specific pharmacology studies that are not possible with the achiral pentan-3-yl isomer (CAS 600641-10-9) [1]. The target compound, supplied as a racemate unless otherwise specified, can be subjected to chiral chromatographic resolution (e.g., using Chiralpak IA or IC columns with hexane/isopropanol mobile phases) to isolate the (R)- and (S)-enantiomers. These enantiomers can then be tested in parallel against kinase panels, Wnt reporter assays, or phenotypic screens to determine whether the stereocenter contributes to target binding discrimination—a key question for intellectual property positioning and lead optimization. The 3-benzamido pharmacophore provides a strong UV chromophore (λmax ~270 nm for the benzamide moiety) that facilitates HPLC-based enantiomeric excess determination [2]. Procurement of both the pentan-2-yl (CAS 1042801-04-6) and pentan-3-yl (CAS 600641-10-9) isomers enables a controlled stereochemistry-vs-activity study with all other molecular features held constant [3].

Computational Chemistry and Molecular Docking Campaigns Targeting Wnt Pathway Components (Frizzled, Dvl, TNIK)

The target compound's well-defined 3D structure (SMILES: CCCC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3; InChI Key: RBFOZBOUCJIRAF-UHFFFAOYSA-N) and availability in the ZINC database (ZINC5140599) make it suitable for virtual screening and molecular docking campaigns [1][2]. The calculated logP (2.537–3.163) and TPSA (75.11 Ų) place it within the property range of known CNS-penetrant kinase inhibitors, suggesting utility in docking studies against Wnt pathway kinases such as TNIK (Traf2- and NCK-interacting kinase) or against the PDZ domain of Dishevelled (Dvl) [3]. The pentan-2-yl chain can be modeled in both (R)- and (S)-configurations to assess enantiomer-specific docking poses. The ZINC entry for this compound includes a 3D conformer library suitable for direct import into AutoDock Vina, Schrödinger Glide, or MOE docking workflows [1]. As the compound has no known bioactivity in ChEMBL, computational predictions can guide the prioritization of wet-lab screening assays, with the compound serving as a 'cold-start' probe for identifying novel Wnt pathway binding modes distinct from the 5-aryl-substituted Bayer exemplars [4].

Procurement Quality Control Protocol for CAS 1042801-04-6: Mitigating Dual-Assignment Risk in Compound Management Workflows

Given the documented dual assignment of CAS 1042801-04-6 to both 3-benzamido-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (MW 394.49) and 2-(thiomorpholine-4-carbonyl)benzoic acid (MW 251.30), any procurement of this compound must include a multi-point identity verification protocol [1][2]. Upon receipt, the compound should be verified by: (1) LC-MS to confirm the molecular ion peak at m/z 395.5 [M+H]⁺ (not m/z 252.3); (2) ¹H NMR to confirm the presence of two amide N-H signals (δ 10–12 ppm) and aromatic proton integration consistent with two phenyl rings (10 aromatic H); (3) HPLC purity assessment at 254 nm with a target purity of ≥95%. The InChI Key (RBFOZBOUCJIRAF-UHFFFAOYSA-N) should be cross-referenced against the vendor Certificate of Analysis. This verification workflow is recommended as a standard operating procedure for all CAS 1042801-04-6 procurement events and should be documented in the laboratory's compound management system to prevent downstream assay contamination with the incorrect chemical entity [3]. This quality control requirement differentiates the target compound from the pentan-3-yl isomer (CAS 600641-10-9), which does not carry the same CAS ambiguity risk [4].

Quote Request

Request a Quote for 3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.